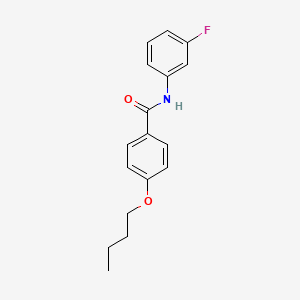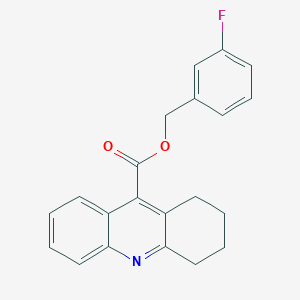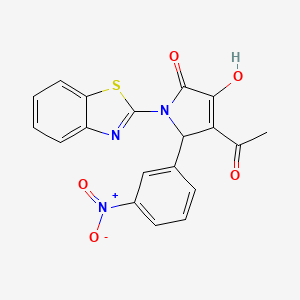![molecular formula C17H22N4O4 B5173092 4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P7C3 and is a member of the chromenone family of compounds.
Aplicaciones Científicas De Investigación
P7C3 has been studied for its potential applications in several areas of scientific research. One of the most promising applications of P7C3 is in the field of neuroprotection. Studies have shown that P7C3 can protect neurons from degeneration and death caused by various factors such as traumatic brain injury, stroke, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of P7C3 is not fully understood, but it is believed to work by promoting the survival of neurons. P7C3 has been shown to increase the production of NAD+ in cells, which is an important molecule involved in energy metabolism and DNA repair. This increase in NAD+ levels may help to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects
P7C3 has been shown to have several biochemical and physiological effects. Studies have shown that P7C3 can increase the production of NAD+ in cells, which may help to protect neurons from damage and promote their survival. P7C3 has also been shown to increase the levels of several neurotrophic factors, which are important molecules involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using P7C3 in lab experiments is its potential neuroprotective effects. P7C3 has been shown to protect neurons from degeneration and death caused by various factors, which makes it an attractive compound for studying neurodegenerative diseases and traumatic brain injury. However, one of the limitations of using P7C3 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on P7C3. One area of research is to further investigate the mechanism of action of P7C3. Understanding how P7C3 works at the molecular level could lead to the development of more effective neuroprotective compounds. Another area of research is to explore the potential applications of P7C3 in other areas of scientific research, such as cancer and aging. Finally, there is a need for more studies to investigate the safety and efficacy of P7C3 in humans.
Métodos De Síntesis
The synthesis of P7C3 involves a multi-step process that starts with the reaction between 3-nitro-2H-chromen-2-one and 4-methylpiperazine. This reaction results in the formation of 4-(4-methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one. This intermediate is then reacted with 3-bromo-1-propanamine to yield the final product, 4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one.
Propiedades
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propylamino]-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19-9-11-20(12-10-19)8-4-7-18-15-13-5-2-3-6-14(13)25-17(22)16(15)21(23)24/h2-3,5-6,18H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTMNPGWRZOVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
![1-(4-biphenylyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5173020.png)

![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)

![2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5173056.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5173059.png)
![10-(1-methylethylidene)-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173062.png)
![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5173071.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)

![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5173099.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)